2,6-Difluoro-3-methyl-DL-phenylalanine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

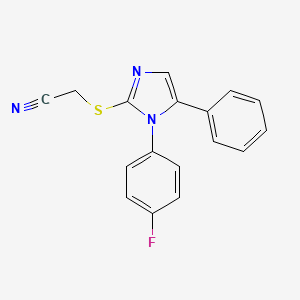

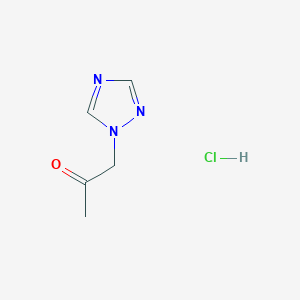

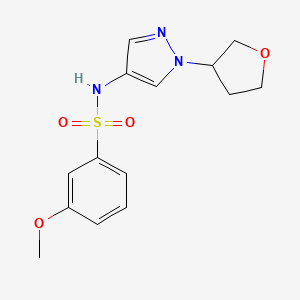

2,6-Difluoro-3-methyl-DL-phenylalanine is a synthetic amino acid. It has two fluorine atoms substituted on the phenylalanine ring. The molecular formula is C10H11F2NO2 .

Molecular Structure Analysis

The molecular structure of this compound consists of a phenylalanine ring with two fluorine atoms and one methyl group attached . The molecular weight is 215.2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C10H11F2NO2), molecular weight (215.2), and structure . Additional properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Materials Science

Research by Xue et al. (2017) demonstrated the potential of aromatic amine and acid vapor sensors based on aggregation-induced emission (AIE) properties. Compounds linked with N-dodecyl-L-phenylalaninamide through succinyl and glutaryl groups were synthesized to form gels that exhibit fluorescence enhancement upon gelation. These gels can detect aromatic amine and volatile acid vapors, showcasing an application of phenylalanine derivatives in developing sensitive and selective chemical sensors (Xue et al., 2017).

Biodegradation

Pang and Chu (2010) synthesized biodegradable functional amino acid-based poly(ester amide)s (PEA-AG) using a solution co-polycondensation of L-phenylalanine and DL-2-allylglycine-based monomers. These polymers, with pendant carbon-carbon double bonds, showed promise in biomedical applications due to their biodegradability and functionality for conjugating bioactive agents (Pang & Chu, 2010).

Metabolic Studies

Dickinson et al. (2003) explored the catabolism of phenylalanine in Saccharomyces cerevisiae, revealing its conversion to 2-phenylethanol. This study provided insights into amino acid catabolic pathways, highlighting the versatility of phenylalanine metabolism and its potential applications in producing aromatic compounds through microbial fermentation (Dickinson et al., 2003).

Protein Engineering

Qianzhu et al. (2020) developed aminoacyl-tRNA synthetases for genetic encoding of para-pentafluorosulfanyl phenylalanine (SF5Phe) into proteins, enabling site-specific incorporation. This work showcased the use of phenylalanine derivatives to introduce unique physicochemical properties into proteins, enhancing their stability and interaction capabilities for advanced biomedical and biochemical applications (Qianzhu et al., 2020).

Safety and Hazards

While specific safety and hazard information for 2,6-Difluoro-3-methyl-DL-phenylalanine was not found, general precautions for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

特性

IUPAC Name |

2-amino-3-(2,6-difluoro-3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2NO2/c1-5-2-3-7(11)6(9(5)12)4-8(13)10(14)15/h2-3,8H,4,13H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIGDCGWXCMGHPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)CC(C(=O)O)N)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(6-methoxy-2-oxochromen-3-yl)carbonyl]piperazinecarboxylate](/img/structure/B2703539.png)

![4-ethylsulfanyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2703541.png)

![2-Chloro-N-[4-(difluoromethoxy)-5-fluoro-2-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B2703546.png)

![7-(4-(2-ethoxyacetyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2703550.png)

![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2703551.png)

![7-(4-chlorophenyl)-3-(2-fluorobenzyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2703554.png)